molecular formula C13H18ClNO B1668061 Bupropion CAS No. 34911-55-2

Bupropion

Cat. No.: B1668061
CAS No.: 34911-55-2
M. Wt: 239.74 g/mol
InChI Key: SNPPWIUOZRMYNY-UHFFFAOYSA-N
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Description

Bupropion, formerly known as amfebutamone, is a unique compound primarily used as an antidepressant and smoking cessation aid. It is marketed under various brand names, including Wellbutrin and Zyban. This compound is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI), distinguishing it from other antidepressants that typically target serotonin pathways .

Mechanism of Action

Target of Action

Amfebutamone, also known as Bupropion, primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters are responsible for the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft .

Mode of Action

Amfebutamone exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse and enhances their downstream effects . When used as an aid to smoking cessation, Amfebutamone is thought to confer its anti-craving and anti-withdrawal effects by inhibiting dopamine reuptake, which is thought to be involved in the reward pathways associated with nicotine, and through the antagonism of the nicotinic acetylcholinergic receptor .

Biochemical Pathways

The three monoamines—serotonin, norepinephrine, and dopamine—all contribute to the common antidepressant effects of SSRIs, SNRIs, and Amfebutamone . At the same time, Amfebutamone is unique in its action on 5-HT3AR in the dorsal root ganglion and nicotinic acetylcholine receptors in the pineal gland . These unique tissue-specific activities may explain unique therapeutic effects of Amfebutamone, such as pain management and smoking cessation .

Pharmacokinetics

Amfebutamone has an elimination half-life of 21 hours, and steady-state is generally reached within 8 days . Peak plasma concentrations of hydroxythis compound, a metabolite of Amfebutamone, are approximately 7 times the peak level of the parent drug at a steady state . Although Amfebutamone reaches peak plasma concentrations within 2 hours, it is extensively metabolised, with only 5 to 20% reaching the systemic circulation .

Result of Action

Amfebutamone activates caspase 3 through the induction of endoplasmic reticulum stress responses and activation of JNK, and consequently induces apoptotic cell death in SH-SY5Y cells . Amfebutamone (1-100 µg/mL) reduces cell viability .

Action Environment

The action, efficacy, and stability of Amfebutamone can be influenced by various environmental factors. For instance, certain drugs such as Carbamazepine, Phenobarbital, or Phenytoin may induce the metabolism of Amfebutamone while other drugs such as Cimetidine or Ritonavir may inhibit its metabolism

Biochemical Analysis

Biochemical Properties

Amfebutamone exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse . More specifically, Amfebutamone binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT) .

Cellular Effects

Amfebutamone influences cell function by modulating the activity of neurotransmitters, particularly norepinephrine and dopamine . It is thought to confer its anti-craving and anti-withdrawal effects by inhibiting dopamine reuptake, which is thought to be involved in the reward pathways associated with nicotine .

Molecular Mechanism

Amfebutamone’s mechanism of action involves the inhibition of norepinephrine and dopamine reuptake, which prolongs their duration of action within the neuronal synapse . This results in an increase in extracellular dopamine and norepinephrine concentrations, which can enhance mood and alleviate symptoms of depression .

Temporal Effects in Laboratory Settings

The elimination half-life of Amfebutamone is between 11 and 21 hours . This means that the drug’s effects can last for a significant period of time, and its impact on cellular function can be observed in both in vitro and in vivo studies over this duration .

Dosage Effects in Animal Models

Amfebutamone produces dose-related central nervous system (CNS) stimulant effects in animals, as evidenced by increased locomotor activity, increased rates of responding in various schedule-controlled operant behavior tasks, and, at high doses, induction of mild stereotyped behavior .

Metabolic Pathways

Amfebutamone is metabolized in the liver and intestines . The oxidative pathways are by cytochrome P450 isoenzymes CYP2B6 leading to R,R- and S,S-hydroxybupropion and, to a lesser degree, CYP2C19 leading to 4’-hydroxythis compound .

Transport and Distribution

After a drug enters the systemic circulation, it is distributed to the body’s tissues. Distribution is generally uneven because of differences in blood perfusion, tissue binding, regional pH, and permeability of cell membranes . The entry rate of a drug into a tissue depends on the rate of blood flow to the tissue, tissue mass, and partition characteristics between blood and tissue .

Subcellular Localization

Given its mechanism of action, it is likely that it is localized to areas of the cell where neurotransmitter reuptake occurs, such as the synaptic cleft .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bupropion hydrochloride involves several steps. One common method includes the reaction of 3’-chloropropiophenone with bromine in the presence of tert-butylamine to form the this compound free base. This is followed by the addition of hydrochloric acid to obtain this compound hydrochloride . Another method involves the use of dichloromethane and hydrogen peroxide to achieve the desired product .

Industrial Production Methods: Industrial production of this compound hydrochloride often employs flow chemistry techniques to enhance safety and efficiency. This method avoids the use of hazardous reagents like liquid bromine by substituting them with polymer-bound pyridinium tribromide. The process also utilizes greener co-solvent systems, resulting in a more sustainable production method .

Chemical Reactions Analysis

Types of Reactions: Bupropion undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Halogenating agents like bromine are often employed.

Major Products:

Scientific Research Applications

Bupropion has a wide range of applications in scientific research:

Properties

IUPAC Name

2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPPWIUOZRMYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022706
Record name Bupropion
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Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bupropion
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

BP: 52 °C at 0.005 mm Hg
Record name Bupropion
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Solubility

Very hygroscopic and susceptible to decomposition, Soluble in methanol, ethanol, acetone, ether, benzene
Record name Bupropion
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Record name Bupropion
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Mechanism of Action

Bupropion is a norepinephrine/dopamine-reuptake inhibitor (NDRI) that exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters. More specifically, bupropion binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT). Bupropion was originally classified as an "atypical" antidepressant because it does not exert the same effects as the classical antidepressants such as Monoamine Oxidase Inhibitors (MAOIs), Tricyclic Antidepressants (TCAs), or Selective Serotonin Reuptake Inhibitors (SSRIs). While it has comparable effectiveness to typical first-line options for the treatment of depression such as SSRIs, bupropion is a unique option for the treatment of MDD as it lacks any clinically relevant serotonergic effects, typical of other mood medications, or any effects on histamine or adrenaline receptors. Lack of activity at these receptors results in a more tolerable side effect profile; bupropion is less likely to cause sexual side effects, sedation, or weight gain as compared to SSRIs or TCAs, for example. When used as an aid to smoking cessation, bupropion is thought to confer its anti-craving and anti-withdrawal effects by inhibiting dopamine reuptake, which is thought to be involved in the reward pathways associated with nicotine, and through the antagonism of the nicotinic acetylcholinergic receptor (AChR), thereby blunting the effects of nicotine. Furthermore, the stimulatory effects produced by bupropion in the central nervous system are similar to nicotine's effects, making low doses of bupropion a suitable option as a nicotine substitute. When used in combination with [naltrexone] in the marketed product ContraveⓇ for chronic weight management, the two components are thought to have effects on areas of the brain involved in the regulation of food intake. This includes the hypothalamus, which is involved in appetite regulation, and the mesolimbic dopamine circuit, which is involved in reward pathways. Studies have shown that the combined activity of bupropion and [naltrexone] increase the firing rate of hypothalamic pro-opiomelanocortin (POMC) neurons and blockade of opioid receptor-mediated POMC auto-inhibition, which are associated with a reduction in food intake and increased energy expenditure. This combination was also found to reduce food intake when injected directly into the ventral tegmental area of the mesolimbic circuit in mice, which is an area associated with the regulation of reward pathways., Unicyclic aminoketone with noradrenergic and dopaminergic activity., Bupropion is a novel, non-tricyclic antidepressant with a primary pharmacological action of monoamine uptake inhibition. The drug resembles a psychostimulant in terms of its neurochemical and behavioural profiles in vivo, but it does not reliably produce stimulant-like effects in humans at clinically prescribed doses. Bupropion binds with modest selectivity to the dopamine transporter, but its behavioural effects have often been attributed to its inhibition of norepinephrine uptake. This experiment examines monoaminergic involvement in the discriminative stimulus effects of bupropion. Rats were trained to press one lever when injected i.p. with bupropion (17.0 mg/kg), and another lever when injected with saline. In substitution tests, dose-response curves were obtained for several monoamine uptake inhibitors. Nine of ten dopamine uptake blockers fully substituted for bupropion; the exception, indatraline (LU 19-005), partially substituted (71% bupropion-appropriate responding). Serotonin and norepinephrine uptake blockers (zimelidine and nisoxetine, respectively) produced negligible or limited substitution, and the anti-muscarinic dopamine uptake blocker benztropine produced limited partial substitution. A series of dopamine D1-like and D2-like receptor agonists were also tested: only the D2-like agonist RU 24213 fully substituted; three other D2-like agonists and four D1-like agonists partially substituted (50% < drug responding < 80%). Antagonism of the discriminative effects of bupropion was obtained with a D1- and a D2-like dopamine antagonist. The results demonstrate strong similarities with those obtained using other dopamine uptake inhibitors as training drugs, and support the view that the behavioural effects of bupropion are primarily mediated by dopaminergic mechanisms., The effects of bupropion on core body temperature of intact or reserpinized mice were studied. Intraperitoneal (IP) administration of bupropion to mice induced a dose-dependent hypothermia. The response of bupropion was decreased by the D-2 antagonist sulpiride or pimozide, but not by the D-1 antagonist SCH 23390, antimuscarinic drug atropine, alpha-adrenergic blocker phenoxybenzimine, beta-adrenergic antagonist propranolol or antiserotonergic methergoline. Reserpine induced hypothermia, which was reversed by bupropion administration. The reversal response of bupropion was reduced by propranolol, but not sulpiride, SCH 23390, phenoxybenzamine, atropine or methergoline. It is concluded that bupropion-induced hypothermia may be mediated through D-2 receptor activation, while the reversal of reserpine-induced hypothermia by bupropion may be exerted through beta-adrenergic stimulation., Bupropion (12.5-75 mg kg-1) was given intraperitoneally to rats and was found to decrease the food consumption of the animals dose-dependently. While phenoxybenzamine, propranolol and methergoline failed to antagonize the anorectic effect of the drug; pimozide a dopamine receptor blocker decreased anorexia induced by bupropion. Bupropion (12.5-50 mg kg-1) also caused a marked increase in locomotor activity of the rats. The increase in locomotion produced by bupropion was completely antagonized by pretreatment of the animals with pimozide and reserpine plus a-methyl-p-tyrosine, but not by pretreatment with phenoxybenzamine, propranolol or methergoline. Taking into considerations the evidences of dopaminergic properties of bupropion shown by the others, it could be suggested that the anorexia and hyperactivity produced by bupropion may be induced through the indirect dopaminergic mechanism., For more Mechanism of Action (Complete) data for Bupropion (7 total), please visit the HSDB record page.
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Color/Form

Pale yellow oil

CAS No.

34911-55-2, 144445-76-1, 144445-75-0, 34841-39-9
Record name (±)-Bupropion
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Record name Bupropion
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Melting Point

233-234 °C
Record name Bupropion
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Synthesis routes and methods I

Procedure details

t-Butylamine was added to m-chloro-α-bromopropiophenone obtained above and the reaction mixture was refluxed for 3 hours. Excessive t-butylamine was removed by evaporation below 80° C. The concentrated solution was cooled down to room temperature and then extracted with 800 ml of ethyl acetate and 280 ml of water. The organic phase was dried with anhydrous magnesium sulfate (15 g) to obtain a solution of bupropion free base. A solution of HCl in ethyl acetate was added at room temperature to the organic phase. Crude product of bupropion hydrochloride was obtained after filtration. The crude product of bupropion hydrochloride was dissolved in 1200 ml of methanol and 120 ml of water at 80° C., decolorized with activated carbon (5 g) for 20 minutes and filtered. The filtrate was cooled and filtered to obtain wet product of bupropion hydrochloride. The wet product was dried in vacuum (−0.04˜−0.09 MPa, 80° C.) for 3 hours to obtain pure product. Total yield was 70% based on m-chloropropiophenone, and the HPLC's purify was higher than or equal to 99.9%.
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Synthesis routes and methods II

Procedure details

Bupropion HCl was replaced with HBr and adjusted to obtain same amount Bupropion base.
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Synthesis routes and methods III

Procedure details

The dissolution of bupropion HBr formulations according to the invention were assessed in three USP-3 media, i.e., SGF pH 1.2, Acetate Buffer pH 4.5 and Phosphate Buffer pH 6.8 over a period of 16 hours. These results are contained in FIG. 66. Particularly Bupropion HBr XL 348 mg tablets (final), Lot # Bup-HBr-XL-012-5; Wellbutrin XL 300 mg tablets (final), Lot # 05A116; Bupropion HBr XL 348 mg tablets ECl Lot # Bup-HBr-XL-012-5 (EC 32 mg wg) and Wellbutrin XL 300 mg tablets (EC10-Lot # 05D047 were assessed in SGF media pH 1.2 for 2 hours, Acetate Buffer pH 4.5 for 2 hours, and Phosphate Buffer SIF pH 6.8 for a total of 10 hours. The results are contained in the FIG. 66-68.
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[Compound]
Name
Bupropion HBr XL 348
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[Compound]
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Bup-HBr XL-012-5
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300 mg
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Bupropion HBr XL 348
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Bup-HBr XL-012-5
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32 mg
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300 mg
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Synthesis routes and methods IV

Procedure details

1.0 g of bupropion hydrochloride salt was dissolved in the minimum amount of water in 250 ml flask. The contents of the flask were transferred to a separatory funnel, to which 20 ml of 10% aqueous sodium carbonate was added, and the mixture was extracted with methylene chloride (3×50 ml). The combined methylene chloride extracts were washed with water (3×50 ml), then brine solution (50 ml), dried over anhydrous K2CO3, filtered and the filtrate stripped down under reduced pressure on a rotary evaporator to give the desired product as a yellow oil (7.9 g, 90% yield). 1H NMR (CDCl3, 400 MHz): δ 7.90 (s, 1H), 7.81 (d, j=7.8 Hz, 1H), 7.48 (d, j=7.8 Hz, 1H), 7.37 (dd, j1=j2=7.8 Hz, 1H), 4.24 (qt, J=7.2 Hz, 1H), 1.19 (d, j=7.2 Hz, 3H), 0.97 (s, 9H) ppm. ppm; MS m/z 240 (M+). LC-MS m/z 240 (M+) single peak at Rt=8.40 min.
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1 g
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90%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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